molecular formula C17H4F26N2O B1272201 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole CAS No. 231953-34-7

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

Cat. No. B1272201
CAS RN: 231953-34-7
M. Wt: 746.18 g/mol
InChI Key: IQHPIVLECIKIGS-UHFFFAOYSA-N
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Description

“1-Acetyl-3,5-bis(perfluorohexyl)pyrazole” is a chemical compound with the molecular formula C17H4F26N2O . It has a molecular weight of 746.18 g/mol . The IUPAC name for this compound is 1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Acetyl-3,5-bis(perfluorohexyl)pyrazole”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-3,5-bis(perfluorohexyl)pyrazole” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains perfluorohexyl groups, which are carbon chains where all the hydrogen atoms have been replaced by fluorine .


Physical And Chemical Properties Analysis

“1-Acetyl-3,5-bis(perfluorohexyl)pyrazole” is a solid compound . It has a predicted boiling point of approximately 318.8°C at 760 mmHg . The compound has a predicted density of approximately 1.7 g/cm³ . The refractive index is predicted to be 1.34 .

Scientific Research Applications

Advanced Coatings

The compound’s ability to resist extreme temperatures and chemical reactions makes it an excellent candidate for creating advanced coatings for industrial applications, where durability and resistance are crucial.

Each application leverages the unique properties of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole , such as its molecular weight of 746.18 and its solid physical state at room temperature . Its use is strictly for research purposes and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H4F26N2O/c1-3(46)45-5(7(20,21)9(24,25)11(28,29)13(32,33)15(36,37)17(41,42)43)2-4(44-45)6(18,19)8(22,23)10(26,27)12(30,31)14(34,35)16(38,39)40/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPIVLECIKIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H4F26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370978
Record name 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole
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Molecular Weight

746.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

CAS RN

231953-34-7
Record name 1-[3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231953-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 231953-34-7
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